molecular formula C26H25NO6 B2960187 3-(3,5-dimethoxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid CAS No. 1379834-21-5

3-(3,5-dimethoxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid

Cat. No.: B2960187
CAS No.: 1379834-21-5
M. Wt: 447.487
InChI Key: HWHGHGFWIGKMJY-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-(3,5-dimethoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO6/c1-31-17-11-16(12-18(14-17)32-2)13-24(25(28)29)27-26(30)33-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-12,14,23-24H,13,15H2,1-2H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWHGHGFWIGKMJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-dimethoxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid typically involves multiple steps, starting with the preparation of the 3,5-dimethoxyphenyl group This can be achieved through the methylation of phenol derivatives under controlled conditions

Industrial Production Methods: On an industrial scale, the production of this compound requires optimization of reaction conditions to ensure high yield and purity. This involves the use of catalysts, solvents, and temperature control to achieve efficient synthesis. Large-scale reactors and purification techniques such as chromatography and crystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and coupling reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

  • Coupling Reactions: Palladium-catalyzed coupling reactions are often employed for the formation of carbon-carbon bonds.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and coupled products, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound can be used as a probe or inhibitor to study enzyme activities and protein interactions. Its ability to interact with specific molecular targets makes it valuable in understanding biological processes.

Medicine: In the medical field, this compound has potential applications as a therapeutic agent. Its structural features may allow it to interact with biological targets, leading to the development of new drugs for various diseases.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties make it suitable for applications requiring specific chemical functionalities.

Mechanism of Action

The mechanism by which 3-(3,5-dimethoxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name: (S)-3-(3,5-Dimethoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
  • Molecular Formula: C₂₆H₂₅NO₆
  • Molar Mass : 447.48 g/mol
  • CAS No.: 381222-51-1
  • Key Features: Contains a 3,5-dimethoxyphenyl substituent, which enhances electron-donating properties and influences π-π stacking interactions. Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group for amine protection in solid-phase peptide synthesis (SPPS). Propanoic acid backbone facilitates conjugation to resins or biomolecules.
  • Applications : Primarily used as a building block in peptide synthesis, drug discovery, and antibody-drug conjugate (ADC) development .

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

The 3,5-dimethoxyphenyl group distinguishes the target compound from analogs with halogenated, alkylated, or hydroxylated aromatic rings. Key comparisons include:

Compound Name Substituent Molecular Formula Molar Mass (g/mol) CAS No. Key Applications/Notes
Target Compound 3,5-Dimethoxyphenyl C₂₆H₂₅NO₆ 447.48 381222-51-1 SPPS, ADC development
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid 3,5-Difluorophenyl C₂₄H₂₀F₂NO₄ 432.42 Not specified Enhanced metabolic stability due to fluorine
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid o-Tolyl (2-methylphenyl) C₂₅H₂₃NO₄ 401.45 211637-75-1 Steric hindrance impacts peptide chain folding
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid Thiophen-3-yl C₂₂H₁₉NO₄S 393.46 186320-06-9 Sulfur-containing analogs for redox-sensitive applications

Functional Group Modifications

Variations in the Fmoc-protected amino acid backbone influence solubility, reactivity, and conjugation efficiency:

Compound Name Backbone Modification Molecular Formula Molar Mass (g/mol) Key Properties
Target Compound Standard propanoic acid C₂₆H₂₅NO₆ 447.48 Optimal for standard SPPS protocols
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((allyloxy)carbonyl)amino)propanoic acid Allyloxycarbonyl group C₂₂H₂₂N₂O₆ 422.42 Dual protection for orthogonal coupling
3-{cyclopentyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid Cyclopentyl substitution C₂₃H₂₅NO₄ 379.45 Increased hydrophobicity for membrane-penetrating peptides

Biological Activity

3-(3,5-Dimethoxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid, also known by its CAS number 381222-51-1, is a compound of significant interest in biochemical research due to its potential biological activities. This article explores the compound's structure, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C26H25NO6C_{26}H_{25}NO_{6}, with a molecular weight of approximately 447.48 g/mol. The compound features a complex structure that includes a fluorene moiety and methoxy groups, which are known to influence its biological activity.

Table 1: Chemical Properties

PropertyValue
Molecular FormulaC26H25NO6
Molecular Weight447.48 g/mol
CAS Number381222-51-1
PurityNot specified

Research indicates that this compound may interact with various biological pathways, particularly those involving enzyme inhibition and receptor modulation. Its structural components suggest potential activity as a modulator of protein interactions due to the presence of the fluorene group, which is known for its ability to stabilize certain interactions in biochemical environments.

Inhibition Studies

In a study examining the inhibition of the Type III secretion system (T3SS) in pathogenic bacteria, it was found that related compounds could effectively inhibit secretion processes at concentrations around 50 μM. Although specific data for this compound is limited, similar structures have shown significant inhibitory effects on bacterial virulence factors .

Table 2: Inhibition Concentrations of Related Compounds

CompoundIC50 (μM)Mechanism of Action
Compound X25T3SS inhibition
Compound Y50Hemolysis inhibition
This compoundTBDTBD

Case Studies

  • Anticancer Activity : A study focused on similar compounds demonstrated that modifications to the methoxy groups could enhance anticancer properties by increasing apoptosis in cancer cell lines. The exact effects of our compound on cancer cells remain to be elucidated but warrant further investigation due to structural similarities .
  • Neuroprotective Effects : Another area of research has explored the neuroprotective properties of compounds with similar functional groups. Preliminary results suggest potential benefits in models of neurodegeneration, indicating that this compound may also exhibit protective effects against oxidative stress .

Future Research Directions

The biological activity of this compound remains underexplored. Future studies should focus on:

  • In vitro and in vivo assays to determine specific biological effects.
  • Mechanistic studies to clarify how structural components affect biological pathways.
  • Structure-activity relationship (SAR) analyses to identify optimal modifications for enhanced efficacy.

Q & A

Basic Research Questions

Q. How can synthesis yield be optimized for 3-(3,5-dimethoxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid?

  • Methodology :

  • Stepwise Protection : Use the Fmoc (fluorenylmethoxycarbonyl) group to protect the amino group during coupling reactions. This prevents unwanted side reactions and improves regioselectivity .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., from hours to minutes) and enhance yields by 15–20% compared to conventional heating, as demonstrated for structurally similar Fmoc-protected compounds .
  • Temperature Control : Maintain temperatures between -10°C and 20°C during critical steps, such as coupling reactions, to minimize racemization and byproduct formation .

Q. What purification methods are effective for isolating this compound?

  • Chromatographic Techniques :

  • Reverse-Phase HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to separate impurities. Retention times for Fmoc derivatives typically range between 8–12 minutes under these conditions .
  • Column Chromatography : Employ silica gel with a solvent system of ethyl acetate/hexane (3:7 v/v) for preliminary purification. Monitor fractions via TLC (Rf ~0.3 in ethyl acetate) .
    • Recrystallization : Dissolve the crude product in warm ethanol (60°C) and slowly cool to 4°C to obtain crystalline solids with >95% purity .

Q. How can the compound’s structure be confirmed using spectroscopic techniques?

  • Nuclear Magnetic Resonance (NMR) :

  • 1H NMR : Key signals include δ 7.3–7.8 ppm (Fmoc aromatic protons), δ 4.2–4.4 ppm (Fmoc-CH2), and δ 3.7–3.8 ppm (methoxy groups) .
  • 13C NMR : Confirm the Fmoc carbonyl at ~155 ppm and the carboxylic acid at ~170 ppm .
    • Mass Spectrometry (MS) : ESI-MS typically shows [M+H]+ peaks matching the molecular weight (e.g., ~460–470 g/mol for analogous Fmoc derivatives) .

Advanced Research Questions

Q. How does stereochemical configuration influence biological activity, and how can it be analyzed?

  • Chiral Analysis :

  • Circular Dichroism (CD) : Compare spectra with enantiomerically pure standards to confirm the (S)- or (R)-configuration of the amino acid backbone .
  • X-ray Crystallography : Resolve absolute configuration and intermolecular interactions, particularly for enzyme-binding studies .
    • Biological Impact : The (S)-enantiomer may exhibit higher binding affinity to target proteins (e.g., kinases) due to spatial compatibility, as seen in Fmoc-phenylalanine analogs .

Q. What strategies resolve contradictions in reported biological activity data?

  • Meta-Analysis Framework :

  • Control for Variables : Standardize assay conditions (e.g., pH, temperature) and cell lines to minimize variability .
  • Dose-Response Studies : Perform IC50 comparisons across studies to identify outliers. For example, discrepancies in IC50 values (e.g., 10 μM vs. 50 μM) may arise from differences in solvent (DMSO vs. aqueous buffer) .
  • Theoretical Validation : Link results to molecular docking simulations or QSAR (Quantitative Structure-Activity Relationship) models to predict activity trends .

Q. How can the compound’s stability be evaluated under varying storage and experimental conditions?

  • Accelerated Degradation Studies :

  • Thermal Stability : Incubate at 40°C for 30 days and monitor decomposition via HPLC. Fmoc groups degrade >5% under prolonged heat, requiring storage at -20°C .
  • Light Sensitivity : Exposure to UV light (365 nm) for 24 hours causes <2% degradation if stored in amber vials .
    • Buffered Solutions : Assess stability in PBS (pH 7.4) over 72 hours. Hydrolysis of the Fmoc group is negligible (<1%) at neutral pH but accelerates at pH >9 .

Q. How to design experiments for studying enzyme interactions?

  • Fluorescence Quenching Assays :

  • Protocol : Titrate the compound into a solution of tryptophan-containing enzymes (e.g., lysozyme) and measure fluorescence emission at 340 nm (excitation at 280 nm). A Stern-Volmer plot quantifies binding constants .
    • Surface Plasmon Resonance (SPR) : Immobilize the enzyme on a sensor chip and measure real-time binding kinetics (ka/kd) at concentrations of 1–100 μM .

Safety and Handling

Q. What safety protocols are critical for handling this compound?

  • Personal Protective Equipment (PPE) :

  • Gloves : Nitrile gloves (tested to EN 374) to prevent skin contact with corrosive byproducts .
  • Eye Protection : Safety goggles with side shields (ANSI Z87.1-compliant) during synthesis .
    • Ventilation : Use fume hoods with airflow ≥0.5 m/s to minimize inhalation of airborne particles .
    • Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose of waste in designated containers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.